molecular formula C23H31N3O3S2 B5908796 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]butanamide

4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]butanamide

Katalognummer: B5908796
Molekulargewicht: 461.6 g/mol
InChI-Schlüssel: WTSYYCPHHPSDJS-JZJYNLBNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]butanamide is a synthetic thiazolidinone derivative intended for research applications. Compounds within this chemical class are recognized in scientific literature for their diverse biological activities, which often include antimicrobial, anti-inflammatory, and anticancer properties. The Z-configuration of the benzylidene double bond is a critical structural feature that promotes planarity between the aromatic ring and the thiazolidinedione core, a characteristic associated with enhanced biological activity in analogous compounds. The molecular design of this compound incorporates a 4-ethylbenzylidene moiety attached to the thiazolidinone scaffold, which is further functionalized with a N-[3-(morpholin-4-yl)propyl]butanamide chain. The morpholine group is a common pharmacophore known to influence solubility and confer favorable pharmacokinetic properties, potentially enabling improved interactions with biological targets. Similarly, the thioxo (C=S) group at the 2-position of the thiazolidinone ring can contribute to hydrogen bonding and dipole interactions with enzyme active sites. While the specific mechanism of action for this precise molecule is subject to ongoing investigation, related benzylidene-thiazolidinone analogs have been studied as potential inhibitors of various enzymatic pathways involved in cellular proliferation and inflammation. Researchers are exploring this compound and its analogs as potential lead structures in medicinal chemistry, particularly for the development of novel therapeutic agents. This product is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-morpholin-4-ylpropyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S2/c1-2-18-6-8-19(9-7-18)17-20-22(28)26(23(30)31-20)12-3-5-21(27)24-10-4-11-25-13-15-29-16-14-25/h6-9,17H,2-5,10-16H2,1H3,(H,24,27)/b20-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSYYCPHHPSDJS-JZJYNLBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]butanamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the condensation of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Benzylidene Group: The thiazolidinone intermediate is then reacted with 4-ethylbenzaldehyde in the presence of a base to introduce the benzylidene group.

    Attachment of the Morpholine Moiety: The resulting compound is further reacted with 3-chloropropylmorpholine under nucleophilic substitution conditions to attach the morpholine moiety.

    Formation of the Butanamide Chain: Finally, the compound is reacted with butanoyl chloride in the presence of a base to form the butanamide chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to form the corresponding alkane.

    Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]butanamide has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to modulate various biological pathways.

    Materials Science: The unique structure of this compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study the function of various biological targets, including enzymes and receptors.

Wirkmechanismus

The mechanism of action of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]butanamide involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with various enzymes, potentially inhibiting their activity. The benzylidene group can interact with receptors, modulating their signaling pathways. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations in the Thiazolidinone Core

Table 1: Key Structural Differences and Properties
Compound ID/Ref. R5 (Benzylidene) N-Substituent Amide/Alkyl Chain Key Properties/Activities
Target Compound 4-Ethylphenyl 3-(Morpholin-4-yl)propyl Butanamide N/A (inferred: enhanced solubility)
Compound 17 4-Chlorophenyl 3-Ethyl Benzamide M.p. 200°C, 29% yield
Compound 18 2-Fluorophenyl 3-Ethyl Benzamide M.p. 220–222°C, 74% yield
Compound 19 4-Fluorophenyl 3-Ethyl Benzamide M.p. 200–202°C, 43% yield
(5Z)-5-Benzylidene-3-(morpholin-4-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one Phenyl Morpholin-4-ylmethyl None ChemSpider ID: 6347-74-6

Key Observations :

  • The 4-ethyl group in the target compound may enhance lipophilicity.
  • N-Substituents : Morpholine derivatives (target compound and ) exhibit improved solubility over ethyl or benzyl groups. The propyl chain in the target compound may offer greater conformational flexibility than the methyl group in .
  • Amide Chains : Butanamide in the target compound likely increases hydrophobicity compared to benzamide in , influencing pharmacokinetics.

Challenges :

  • Z-Selectivity : The Z-configuration at the benzylidene group requires controlled reaction conditions to avoid isomerization .
  • Yield Optimization : Morpholinylpropyl incorporation may require excess reagents or catalysts, as seen in .

Spectral and Physicochemical Properties

Table 2: Spectral Comparisons
Feature Target Compound (Inferred) Compound 17 Rhodanine Derivatives
IR ν(C=S) ~1240–1255 cm⁻¹ Not reported 1243–1258 cm⁻¹
IR ν(C=O) ~1660–1680 cm⁻¹ Not reported 1663–1682 cm⁻¹
<sup>1</sup>H NMR δ 7.2–7.4 (benzylidene aromatic H) δ 7.3–7.6 (aromatic H) δ 7.1–7.5 (benzylidene H)

Notes:

  • The morpholinylpropyl group’s protons (δ ~2.4–3.5) would distinguish the target compound’s NMR from analogs with simpler N-substituents .
  • The absence of ν(S–H) in IR (as in ) confirms the thione tautomer in the thiazolidinone ring.

Q & A

Q. What are the key steps and optimization strategies for synthesizing 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(morpholin-4-yl)propyl]butanamide?

  • Methodological Answer : The synthesis typically involves three stages:

Thiazolidinone Core Formation : Condensation of thiosemicarbazide derivatives with chloroacetic acid under basic conditions (sodium acetate in acetic acid/DMF, refluxed for 2–7 hours) .

Benzylidene Incorporation : Reaction with 4-ethylbenzaldehyde via Knoevenagel condensation (Z-isomer controlled by reaction time and temperature) .

Side-Chain Functionalization : Coupling the thiazolidinone intermediate with 3-(morpholin-4-yl)propylamine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
Optimization : Yield improvements (29–96%) are achieved through solvent selection (e.g., DMF/acetic acid), temperature control (70–100°C), and purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for the thioxo proton (δ 13.5–14.5 ppm, broad singlet) and benzylidene vinyl proton (δ 7.2–7.8 ppm, doublet, J = 10–12 Hz) .
  • ¹³C NMR : Thioxo carbon (δ 180–185 ppm) and carbonyl groups (δ 165–175 ppm) .
  • IR : Strong absorption at ~1200 cm⁻¹ (C=S stretch) and ~1680 cm⁻¹ (C=O) .
  • Mass Spectrometry : Molecular ion peak (e.g., m/z ~500–550) and fragmentation patterns confirming the morpholinylpropyl side chain .

Q. What in vitro assays are recommended for initial pharmacological screening of this compound?

  • Methodological Answer :
  • Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., PI3K) or proteases (e.g., MMP-9) using purified enzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Purity Variations : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
  • Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration) .
  • Structural Confirmation : Re-analyze stereochemistry (Z/E) via NOESY NMR to confirm benzylidene configuration .
  • Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to verify target binding consistency .

Q. What strategies enhance the metabolic stability of this compound without compromising its thiazolidinone pharmacophore?

  • Methodological Answer :
  • Side-Chain Modifications : Replace the morpholinyl group with piperazine (improves solubility) or introduce fluorine atoms (reduces CYP450 metabolism) .
  • Prodrug Design : Mask the thioxo group as a thioether (e.g., S-acetyl) for controlled release .
  • Formulation : Use nanoemulsions or liposomes to enhance bioavailability in pharmacokinetic studies (e.g., rat plasma AUC analysis) .

Q. How does the Z-configuration of the benzylidene moiety influence target binding and activity?

  • Methodological Answer :
  • Structural Analysis : The Z-isomer ensures planar alignment of the benzylidene and thiazolidinone groups, critical for π-π stacking with hydrophobic enzyme pockets (e.g., COX-2) .
  • Activity Comparison : Synthesize E-isomer via prolonged reflux (>12 hours) and compare IC₅₀ values. Studies on analogs show 2–5-fold lower activity for E-forms .
  • Computational Evidence : Density Functional Theory (DFT) calculations reveal higher stability (ΔG ≈ 3–5 kcal/mol) and better orbital overlap in Z-forms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.